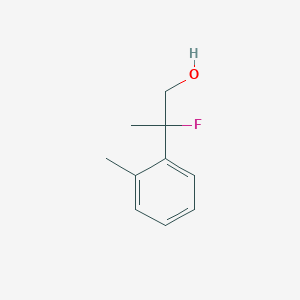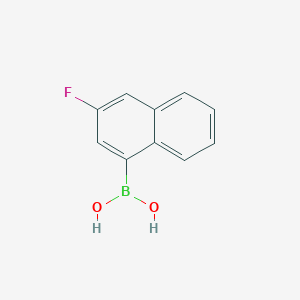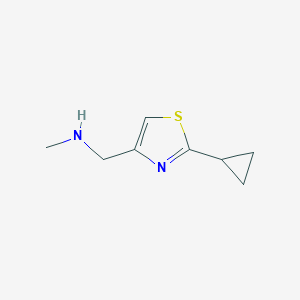
(4-Hydroxyquinazolin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative featuring a quinazolinone core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and quinazolinone moieties in its structure allows it to participate in diverse chemical reactions, making it a versatile building block for synthesizing complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid typically involves the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with boronic acid reagents. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The reaction conditions are optimized to ensure high yields and purity, often employing continuous flow reactors and automated systems to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroquinazoline derivatives, and various substituted quinazolinone compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the quinazolinone core can interact with various biological targets, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-3,4-dihydroquinazolin-2-ylboronic acid
- 4-Oxo-3,4-dihydroquinazolin-6-ylboronic acid
- 4-Oxo-3,4-dihydroquinazolin-3-ylboronic acid
Uniqueness
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to its specific substitution pattern on the quinazolinone core, which can influence its reactivity and biological activity. The position of the boronic acid group can affect the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C8H7BN2O3 |
|---|---|
Molekulargewicht |
189.97 g/mol |
IUPAC-Name |
(4-oxo-3H-quinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4,13-14H,(H,10,11,12) |
InChI-Schlüssel |
ALGGLUOHISWYKI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C(=O)NC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


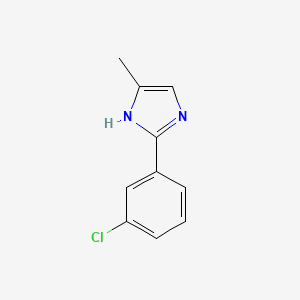

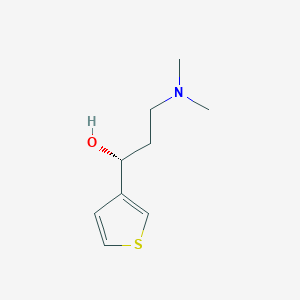
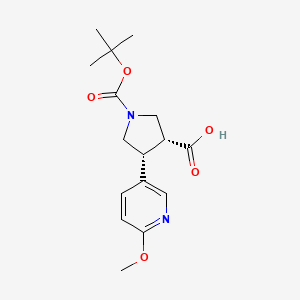
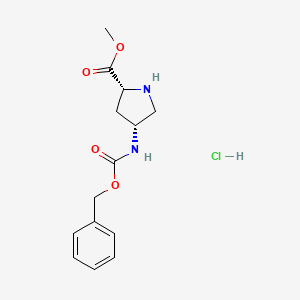
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
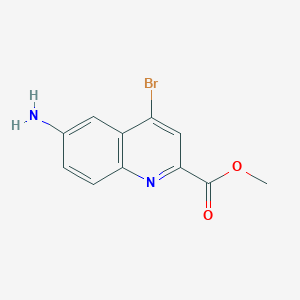

![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
